2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
- The compound features an ethoxy group (C₂H₅O-) and a methoxy group (CH₃O-) attached to a phenyl ring, along with a thiazolidine ring containing a carboxylic acid group.
- Its systematic IUPAC name is (2E)-3-(4-ethoxy-3-methoxyphenyl)-2-propenoic acid .
2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid: , is a chemical compound with the molecular formula C₁₂H₁₄O₄. It belongs to the class of thiazolidine carboxylic acids.
Preparation Methods
- One synthetic route involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiourea, followed by cyclization to form the thiazolidine ring. Acidification of the resulting intermediate yields the target compound.
- Industrial production methods may vary, but the synthesis typically occurs in a controlled laboratory setting.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: Substitution reactions can occur at the phenyl ring or the thiazolidine ring.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).
Major Products: The major products depend on the reaction type. For instance, oxidation may yield carboxylic acid derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
Biology: Investigations explore its interactions with biological molecules, such as enzymes or receptors.
Medicine: The compound’s pharmacological properties may be relevant for drug development.
Industry: It could serve as a precursor for other compounds or find applications in materials science.
Mechanism of Action
- The exact mechanism remains an area of ongoing research. it likely involves interactions with specific cellular targets or signaling pathways.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds: Other thiazolidine carboxylic acids, such as 3-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, share structural similarities.
Uniqueness: The ethoxy and methoxy substituents on the phenyl ring distinguish it from related compounds.
Properties
CAS No. |
367928-69-6 |
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Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c1-3-18-10-5-4-8(6-11(10)17-2)12-14-9(7-19-12)13(15)16/h4-6,9,12,14H,3,7H2,1-2H3,(H,15,16) |
InChI Key |
AQAPHTGLTLLHQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC |
Origin of Product |
United States |
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